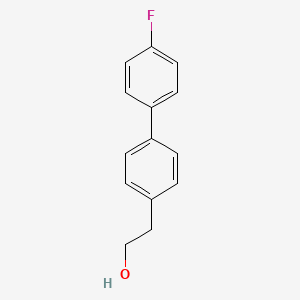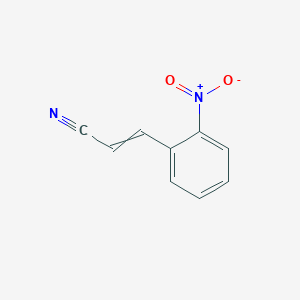
o-Nitrocinnamonitrile
概要
説明
o-Nitrocinnamonitrile is an organic compound that features a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-Nitrocinnamonitrile typically involves the nitration of phenylacrylonitrile. One common method is the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base, such as piperidine, to form the desired product. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where phenylacrylonitrile is treated with nitric acid and sulfuric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
o-Nitrocinnamonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: The acrylonitrile moiety can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Reduction: 3-(2-Amino-phenyl)-acrylonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-(2-Nitro-phenyl)-acrylic acid.
科学的研究の応用
o-Nitrocinnamonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of o-Nitrocinnamonitrile involves its ability to participate in various chemical reactions due to the presence of the nitro and acrylonitrile groups. The nitro group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. The acrylonitrile moiety can undergo polymerization or other reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
3-(4-Nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in the para position.
2-Nitro-styrene: Lacks the nitrile group but has a similar nitro-phenyl structure.
3-(2-Nitro-phenyl)-propionitrile: Similar structure but with a saturated carbon chain.
Uniqueness
o-Nitrocinnamonitrile is unique due to the combination of the nitro group and the acrylonitrile moiety, which imparts distinct reactivity and potential applications. The position of the nitro group on the phenyl ring also influences its chemical behavior compared to other isomers.
特性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H |
InChIキー |
PYFAAUHTCQDTSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CC#N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
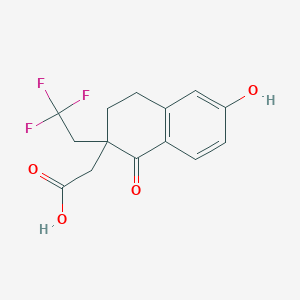

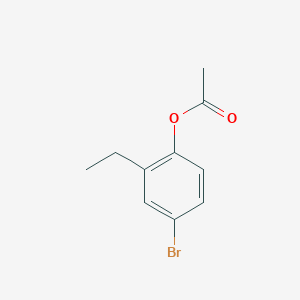
![N-[3-(2-Aminopropyl)phenyl]urea](/img/structure/B8658081.png)
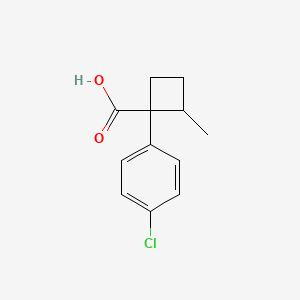
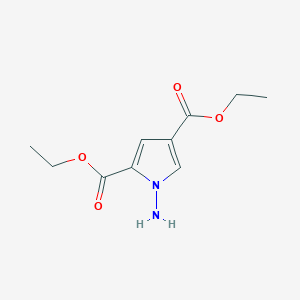
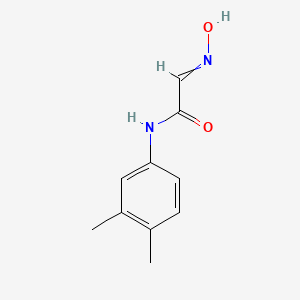
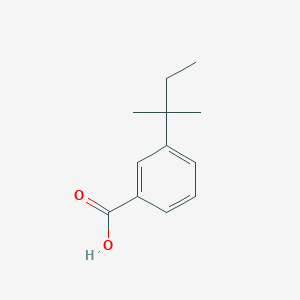
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)
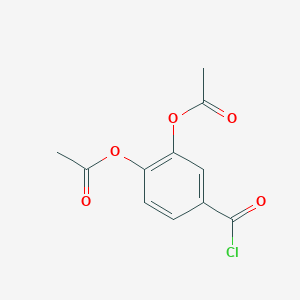
![2-Amino-3-[3-(2-amino-2-carboxyethyl)phenyl]propionic acid](/img/structure/B8658135.png)
![Tert-butyl 3-methyl-4-[(4-phenylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8658144.png)
![1-Iodo-4-[(2-methylbut-3-yn-2-yl)oxy]benzene](/img/structure/B8658146.png)
